Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate
Overview
Description
Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of an ethoxy group and an oxopropyl group attached to the nicotinate moiety.
Preparation Methods
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale esterification processes, utilizing automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of inflammatory conditions.
Industry: It is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, influencing signal transduction pathways, or altering gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate can be compared with other nicotinate derivatives, such as:
Methyl nicotinate: Known for its vasodilatory effects and use in topical preparations for muscle and joint pain.
Ethyl nicotinate: Similar to methyl nicotinate but with an ethyl group instead of a methyl group.
Properties
IUPAC Name |
methyl 4-(3-ethoxy-3-oxopropyl)pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-3-17-11(14)5-4-9-6-7-13-8-10(9)12(15)16-2/h6-8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIFVXUEKSDBLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C=NC=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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